molecular formula C9H9N3 B3360304 6,7-Dihydro-3-amino-5H-2-pyrindine-4-carbonitrile CAS No. 88745-30-6

6,7-Dihydro-3-amino-5H-2-pyrindine-4-carbonitrile

Cat. No.: B3360304
CAS No.: 88745-30-6
M. Wt: 159.19 g/mol
InChI Key: WYFHCOSNNVXURT-UHFFFAOYSA-N
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Description

6,7-Dihydro-3-amino-5H-2-pyrindine-4-carbonitrile is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrindine ring fused with a dihydro component and an amino group at the 3-position, along with a carbonitrile group at the 4-position. The presence of these functional groups makes it a versatile compound for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-3-amino-5H-2-pyrindine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . The reaction is carried out under reflux conditions, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-3-amino-5H-2-pyrindine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of bases such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of nitro or imine derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nature of the substituent.

Scientific Research Applications

6,7-Dihydro-3-amino-5H-2-pyrindine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-3-amino-5H-2-pyrindine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cancer cell proliferation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-3-amino-5H-2-pyrindine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-4-8-7-3-1-2-6(7)5-12-9(8)11/h5H,1-3H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFHCOSNNVXURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(C(=C2C1)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88745-30-6
Record name 5H-2-Pyrindine-4-carbonitrile, 6,7-dihydro-3-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088745306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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